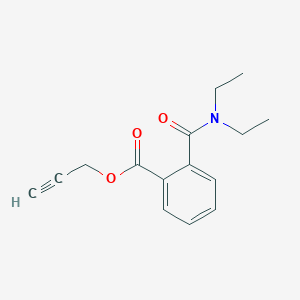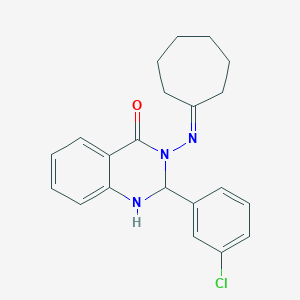![molecular formula C27H21N3OS B389224 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B389224.png)
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazolo[3,2-a]benzimidazole framework, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 7,8-dimethylthiazolo[3,2-a]benzimidazole under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The compound may exert its effects by inhibiting key enzymes involved in cellular processes, leading to the disruption of pathogen growth or cancer cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can be compared with other indole derivatives and thiazolo[3,2-a]benzimidazole compounds:
Propriétés
Formule moléculaire |
C27H21N3OS |
|---|---|
Poids moléculaire |
435.5g/mol |
Nom IUPAC |
(2E)-2-[(1-benzylindol-3-yl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H21N3OS/c1-17-12-13-23-25(18(17)2)28-27-30(23)26(31)24(32-27)14-20-16-29(15-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-14,16H,15H2,1-2H3/b24-14+ |
Clé InChI |
GLZIBFFCOSLGSH-ZVHZXABRSA-N |
SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
SMILES isomérique |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)/SC3=N2)C |
SMILES canonique |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389142.png)
![Ethyl 1-[(4-ethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B389143.png)


![1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B389146.png)
![1-[4-Piperidin-1-yl-6-[2-(trifluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]-2-(trifluoromethyl)benzimidazole](/img/structure/B389147.png)
![2-{[3,5-Dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B389151.png)
![3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389152.png)
![N,N-diphenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B389153.png)
![ethyl (2Z)-2-(6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidene)acetate](/img/structure/B389154.png)

![5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389161.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B389162.png)
![6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389164.png)
